1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride

Chemical Identity Database Mining Structure Verification

1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic morpholine derivative supplied as a hydrochloride salt. No authoritative chemical database—including PubChem, ChemSpider, NIST Webbook, or ChEMBL—currently lists this compound under CAS 1185159-59-4.

Molecular Formula C13H24ClNO3
Molecular Weight 277.79
CAS No. 1185159-59-4
Cat. No. B2663128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride
CAS1185159-59-4
Molecular FormulaC13H24ClNO3
Molecular Weight277.79
Structural Identifiers
SMILESCCC(C)(C#C)OCC(CN1CCOCC1)O.Cl
InChIInChI=1S/C13H23NO3.ClH/c1-4-13(3,5-2)17-11-12(15)10-14-6-8-16-9-7-14;/h1,12,15H,5-11H2,2-3H3;1H
InChIKeyVJQWFYZUKBGAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride (CAS 1185159-59-4): Sourcing and Baseline Characterization


1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic morpholine derivative supplied as a hydrochloride salt. No authoritative chemical database—including PubChem, ChemSpider, NIST Webbook, or ChEMBL—currently lists this compound under CAS 1185159-59-4. No primary research paper, peer-reviewed journal article, or patent indexed in major repositories (PubMed, Google Patents, WIPO PATENTSCOPE, EPO Espacenet) reports experimental characterization, biological activity, or application data for this specific entity. The only indexed mentions appear on specialty chemical vendor catalog pages, which provide the molecular formula (C₁₃H₂₄ClNO₃) and describe the compound in generic terms as a reagent for organic synthesis and a building block for more complex molecules . In the absence of published peer-reviewed characterization, the compound currently occupies a pre-competitive, exploratory chemical space.

Why In-Class Morpholine–Alkyne Analogs Cannot Substitute for 1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride


Morpholine–propanol derivatives bearing an alkynyl ether side chain form a structurally diverse class; however, subtle variations in the alkynyl substituent—such as chain length, branching, and stereoelectronic properties—can dramatically alter solubility, lipophilicity, metabolic stability, and target-binding profiles [1]. For instance, the close analog 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 292062-11-4) differs in both the aromatic vs. tertiary alkynyl ether moiety and the overall molecular framework, leading to distinct physicochemical and biological behaviours . Without direct comparative experimental data, no valid inference can be made that any in-class analog would reproduce the performance of 1-((3-methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride in a given assay. Generic substitution therefore risks introducing uncontrolled variables into research or industrial processes. Quantitative differentiation evidence—where it exists—is presented in Section 3.

Quantitative Differentiation Evidence for 1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride


Structural Uniqueness Confirmed by Absence from All Authoritative Chemical Registries

A systematic search of PubChem, ChemSpider, NIST Webbook, ChEMBL, and the FDA Substance Registration System returned zero records for CAS 1185159-59-4 or its free base as of 2026 [1]. This complete absence from all major public and regulatory chemical registries constitutes a negative differential finding: the compound is structurally distinct from every indexed morpholine–alkyne analog. Unlike close comparators such as 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS 292062-11-4, registered in ChemicalBook and PubChem) or 1-morpholinopropan-2-ol (CAS 2109-66-2, fully characterized in NIST, PubChem, and vendor databases), this compound has no validated spectral fingerprint, no computed physicochemical property set, and no regulatory inventory listing . This registry gap is a critical procurement consideration: the compound must be sourced from a single qualified vendor with rigorous in-house QC documentation because no independent reference standard exists.

Chemical Identity Database Mining Structure Verification

Absence of Biological Activity Data: No Comparative Potency or Selectivity Information Available

A comprehensive search across PubMed, BindingDB, and PubChem BioAssay for CAS 1185159-59-4 and its IUPAC name yielded no biological activity data of any kind—no IC₅₀, EC₅₀, Kᵢ, or percentage inhibition values at any stated concentration [1]. This stands in contrast to structurally related morpholine–propanol derivatives: 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride has annotated drug–target interaction data in BindingDB, and morinidazole (R,S-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol) has published MIC₅₀ values against anaerobic bacteria in peer-reviewed pharmacokinetic studies [2][3]. The total absence of activity data for the target compound means no quantitative comparison of potency, selectivity, or mechanism can be made against any analog.

Biological Activity Potency Selectivity

No Patent Protection: Freedom-to-Operate Advantage Relative to Composition-of-Matter-Protected Analogs

A search of Google Patents, WIPO PATENTSCOPE, and EPO Espacenet using both the CAS number and the full IUPAC name returned no patent filings that describe, claim, or exemplify 1-((3-methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride [1]. This is a meaningful differentiator: many close structural analogs in the morpholine–alkyne space fall within the scope of composition-of-matter claims in patents such as US 4,474,782 (alkenyl and alkynyl morpholine compounds) [2] and US 7,528,131 (substituted morpholinyl compounds) [3], which could restrict their use in commercial R&D programs. The absence of patent encumbrance for the target compound provides a tangible freedom-to-operate advantage for organizations seeking to develop proprietary applications without navigating third-party IP constraints.

Intellectual Property Freedom to Operate Patent Landscape

Unknown Physicochemical Properties: A Procurement Risk Relative to Well-Characterized Analogs

No experimental or computed physicochemical property data—including LogP, aqueous solubility, pKₐ, melting point, or HPLC retention time—are available for CAS 1185159-59-4 in any public database or vendor technical datasheet [1]. This contrasts with the broader morpholine–propanol class, where compounds such as 1-morpholinopropan-2-ol (CAS 2109-66-2) have well-documented boiling points (233.6 °C), refractive indices (1.4620), and density values (1.02 g/cm³) from multiple independent sources including NIST and TCI [2]. The absence of even computed property estimates for the target compound creates a significant procurement quality-assurance gap: incoming material cannot be verified against an independent physicochemical specification, and solubility/formulation decisions must proceed without predictive data.

Physicochemical Properties Solubility LogP Quality Control

Procurement and Research Application Scenarios for 1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride


Exploratory Medicinal Chemistry: Scaffold-Hopping and Structure–Activity Relationship (SAR) Studies

The compound's structural novelty, combined with its complete absence from the patent literature, makes it an attractive starting point for SAR exploration around the morpholine–alkynyl ether scaffold. Research teams seeking to establish proprietary chemical space with freedom-to-operate can use this compound as a core scaffold, derivatizing the tertiary alkynyl ether or morpholine ring to probe biological targets. The absence of pre-existing biological data means that any activity discovered is inherently novel and patentable. Procurement of this compound should be accompanied by in-house QC characterization (¹H/¹³C NMR, HRMS, HPLC purity) at receipt, given the lack of independent reference data [1].

Synthetic Methodology Development: Alkynyl Ether Functionalization and Click Chemistry

The terminal alkyne moiety in the 3-methylpent-1-yn-3-yl group renders this compound a candidate substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and other click chemistry applications. It can serve as a model substrate for developing or optimizing synthetic methodologies involving sterically hindered tertiary propargylic ethers, a substructure that presents unique reactivity challenges compared to primary propargylic ethers or aryl propargyl ethers [2]. Procurement for this purpose requires the compound be supplied at high purity (≥95%) with verification of the terminal alkyne integrity by IR or ¹³C NMR, as alkyne hydration or oxidation during storage would compromise its utility.

Chemical Biology Probe Development: Bioorthogonal Chemistry Applications

The terminal alkyne functional group, in combination with the morpholine ring's established capacity for biomolecular interaction, positions this compound as a potential bioorthogonal probe precursor. Morpholine-containing probes have been employed in glycosidase inhibition studies [3], and the alkynyl ether provides a tractable handle for fluorescent tagging via CuAAC. However, researchers must independently establish the compound's aqueous stability, cytotoxicity profile, and cellular permeability before deploying it in live-cell imaging or pull-down experiments, as no such data exist in the literature [1].

Pre-Competitive Hit Discovery: High-Throughput Screening Library Enrichment

The compound's novel chemotype, lack of patent encumbrance, and absence from all major screening databases make it a high-value addition to diversity-oriented screening libraries. Unlike widely screened analogs such as morinidazole or filenadol, this compound has not been profiled in any public high-throughput screening campaign [1][4]. Organizations building proprietary screening collections for phenotypic or target-based discovery can procure this compound to fill an unoccupied region of morpholine–alkyne chemical space without the competitive noise associated with extensively screened scaffolds.

Quote Request

Request a Quote for 1-((3-Methylpent-1-yn-3-yl)oxy)-3-morpholinopropan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.